Butenafine Hydrochloride (CAS 101827-46-7) is a synthetic benzylamine-derived squalene epoxidase inhibitor primarily procured for advanced topical antifungal formulations. As a hydrochloride salt, it resolves the severe aqueous insolubility of its free base (<100 ng/mL) by offering high processability and solubility in standard organic solvents such as methanol, ethanol, and chloroform [1]. This specific physicochemical profile, combined with its high lipophilicity, makes it a highly sought-after active pharmaceutical ingredient (API) for manufacturers developing sustained-release dermatological creams, gels, and lipid-based nanocarriers designed to target dermatophyte infections.
Substituting Butenafine Hydrochloride with standard allylamines (e.g., Terbinafine) or azoles (e.g., Clotrimazole) fundamentally alters formulation kinetics, efficacy, and safety profiles. Azoles are primarily fungistatic and operate by inhibiting cytochrome P450 enzymes, which introduces significant risks of systemic drug-drug interactions when absorbed[1]. In contrast, Butenafine is strictly fungicidal and selectively targets fungal squalene epoxidase without affecting human CYP450 pathways. Furthermore, compared to Terbinafine, Butenafine's distinct benzylamine structure and specific partition coefficient drive a prolonged 72-hour depot effect in the stratum corneum, meaning generic substitution will fail to replicate the sustained-release pharmacokinetics required for short-course or once-daily topical regimens[2].
In comparative susceptibility assays against key dermatophytes, Butenafine Hydrochloride demonstrates significantly enhanced fungicidal activity compared to standard benchmarks. Quantitative data indicates that its Minimum Fungicidal Concentration (MFC) is 4 to 130 times lower than that of baseline comparators including Terbinafine, Naftifine, and Clotrimazole [1].
| Evidence Dimension | Minimum Fungicidal Concentration (MFC) |
| Target Compound Data | MFC up to 130x lower |
| Comparator Or Baseline | Terbinafine, Naftifine, Clotrimazole |
| Quantified Difference | 4 to 130-fold reduction in MFC |
| Conditions | In vitro susceptibility testing against dermatophyte strains |
Allows formulators to achieve high fungicidal efficacy at lower active pharmaceutical ingredient (API) concentrations, reducing formulation costs and potential local toxicity.
Butenafine Hydrochloride's specific lipophilicity enables it to form a functional reservoir in the epidermal layers. Post-application, it remains detectable at therapeutic concentrations in the stratum corneum for up to 72 hours, significantly outperforming the tissue clearance rates of standard topical azoles [1]. This depot effect is a direct result of its benzylamine structure and is critical for once-daily formulations.
| Evidence Dimension | Epidermal retention time |
| Target Compound Data | Up to 72 hours in stratum corneum |
| Comparator Or Baseline | Standard topical azoles (Rapid tissue clearance) |
| Quantified Difference | Sustained 72-hour reservoir effect |
| Conditions | In vivo topical application and epidermal extraction |
Essential for procuring APIs intended for high-compliance, short-duration topical antifungal regimens where sustained release is a primary product claim.
While the free base of Butenafine has limited water solubility (<100 ng/mL), the hydrochloride salt is freely soluble in methanol, ethanol, and chloroform, and highly compatible with lipid excipients such as oleic acid lipids and triglycerides [1]. This solubility profile enables high encapsulation efficiency in Solid Lipid Nanoparticle (SLN) and self-nanoemulsifying drug delivery systems (SNEDDS), a processability metric that is difficult to achieve with less lipophilic or strictly aqueous-soluble analogs.
| Evidence Dimension | Excipient solubility and encapsulation compatibility |
| Target Compound Data | Freely soluble in ethanol/chloroform; high lipid encapsulation |
| Comparator Or Baseline | Butenafine free base (<100 ng/mL water solubility) |
| Quantified Difference | Orders of magnitude higher solubility in formulation solvents |
| Conditions | Lipid-based formulation (SLN / SNEDDS) preparation |
Dictates the selection of the HCl salt form over the free base for manufacturers developing advanced nano-delivery systems requiring precise lipid partitioning.
Unlike imidazole and triazole antifungals, which routinely inhibit cytochrome P450 enzymes and disrupt adrenal or gonadal hormone synthesis, Butenafine Hydrochloride selectively targets fungal squalene epoxidase [1]. It exhibits no significant inhibition of human CYP450 enzymes, thereby eliminating the risk of systemic drug-drug interactions commonly associated with azole procurement substitutes.
| Evidence Dimension | CYP450 enzyme inhibition |
| Target Compound Data | No CYP450 inhibition |
| Comparator Or Baseline | Imidazole/Triazole antifungals (Strong CYP450 inhibitors) |
| Quantified Difference | Complete avoidance of CYP450-mediated drug interactions |
| Conditions | Enzymatic profiling and systemic safety studies |
Provides a critical safety differentiator for formulators seeking to avoid the systemic toxicity and contraindications of azole-based products, especially in combination therapies.
Directly leveraging its 72-hour stratum corneum depot effect and low Minimum Fungicidal Concentration (MFC), Butenafine Hydrochloride is a primary API for high-efficacy, short-course topical treatments (e.g., 1% creams) targeting tinea pedis, corporis, and cruris [1].
Exploiting the hydrochloride salt's high solubility in organic solvents and lipid excipients, this compound is highly suited for deep-penetrating nano-delivery systems designed to treat refractory fungal infections like onychomycosis, where standard aqueous formulations fail to penetrate [1].
Because it does not inhibit cytochrome P450 enzymes, Butenafine Hydrochloride is a highly suitable candidate for co-formulation with potent corticosteroids (e.g., clobetasol propionate) to treat inflammatory fungal infections, avoiding the complex drug-drug interactions inherent to azole antifungals [2].
Irritant